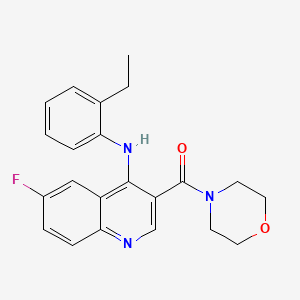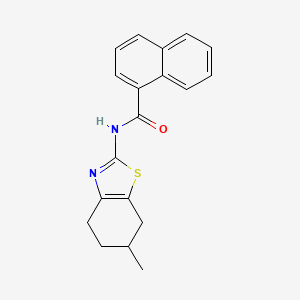
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide is a useful research compound. Its molecular formula is C19H18N2OS and its molecular weight is 322.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Reactivity : Aleksandrov and El’chaninov (2017) described the synthesis of related compounds, highlighting their reactivity and potential for further chemical transformations, which could be useful in various research and industrial applications (Aleksandrov & El’chaninov, 2017).
Antitumor Activity : Ostapiuk, Frolov, and Matiychuk (2017) synthesized derivatives of this compound and investigated their antitumor activity. Their work demonstrated that some of these derivatives have a significant antitumor effect, suggesting their potential in cancer research (Ostapiuk, Frolov, & Matiychuk, 2017).
Selective Sensing of Ions : Vijayakumar, Karuppusamy, Kannan, and Nagaraaj (2020) developed a chemosensor based on a derivative of this compound for the detection of fluoride ions. This application is significant in environmental monitoring and analytical chemistry (Vijayakumar et al., 2020).
Anticancer Evaluation : Salahuddin, Shaharyar, Mazumder, and Ahsan (2014) explored the synthesis of naphthalene derivatives for in vitro anticancer evaluation. Their research indicates the potential of these compounds in developing new cancer treatments (Salahuddin et al., 2014).
Antimicrobial Activity : Evren, Yurttaş, and Yılmaz-Cankilic (2020) studied the antimicrobial activity of N-(naphthalen-1-yl)propanamide derivatives, demonstrating notable activity against various bacteria and fungi. This research has implications for the development of new antimicrobial agents (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).
Corrosion Inhibition : Hür, Varol, Görgün, and Sakarya (2011) investigated the use of benzothiazole derivatives as corrosion inhibitors for low carbon steel. This application is particularly relevant in industrial settings to protect metals from corrosion (Hür et al., 2011).
Anticonvulsant Screening : Arshad, Al-Otaibi, Mustafa, Shousha, and Alshahrani (2019) prepared β-naphthalene incorporated thiazole derivatives and evaluated them for anticonvulsant activity. Their findings could contribute to the development of new treatments for seizure disorders (Arshad et al., 2019).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-12-9-10-16-17(11-12)23-19(20-16)21-18(22)15-8-4-6-13-5-2-3-7-14(13)15/h2-8,12H,9-11H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOVUIQAKZIUBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
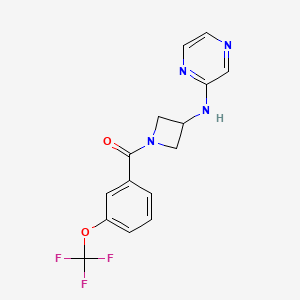
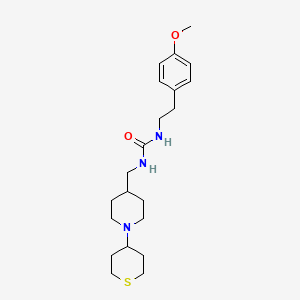
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3002078.png)
![7-(3,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3002079.png)

![3-oxo-2-(m-tolyl)-N-(2-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B3002082.png)
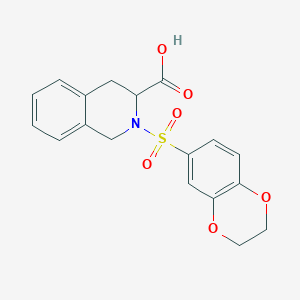
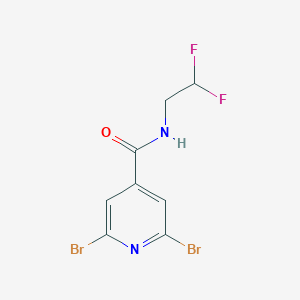
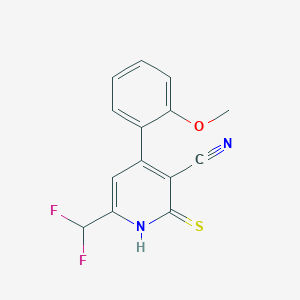
![1-(4-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3002092.png)
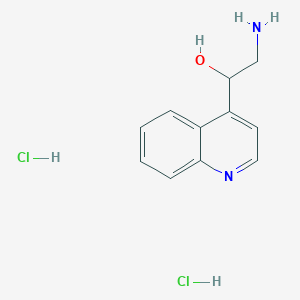
![6-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3002094.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B3002095.png)
